molecular formula C9H6ClFO2 B8048057 8-Chloro-5-fluorochroman-4-one

8-Chloro-5-fluorochroman-4-one

Cat. No.: B8048057
M. Wt: 200.59 g/mol
InChI Key: CPSAUOIYWLCFQQ-UHFFFAOYSA-N
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Description

8-Chloro-5-fluorochroman-4-one (CAS 1092350-94-1) is an organic compound with the molecular formula C9H6ClFO2 and a molecular weight of 200.59 g/mol . It is a chroman-4-one derivative, a class of heterobicyclic compounds recognized in medicinal chemistry as a versatile scaffold for the design and synthesis of novel lead compounds . Chroman-4-one analogues have been the subject of extensive research due to a wide spectrum of reported pharmacological activities. Scientific reviews highlight that such compounds can exhibit anticancer potential, acting as cytotoxic agents against various human cancer cell lines . Other explored activities include antioxidant, antimicrobial, antifungal, and anti-inflammatory effects . As a building block, this compound can be used to develop more potent and significant analogs for research purposes . This product is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloro-5-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSAUOIYWLCFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC(=C2C1=O)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 8 Chloro 5 Fluorochroman 4 One and Analogs

Strategies for the Construction of the Dihydrobenzopyranone Core

The dihydrobenzopyranone (chroman-4-one) core is the fundamental structural unit of the target molecule. Various synthetic strategies have been developed to construct this bicyclic system, ranging from classical cyclization reactions to modern photoredox-catalyzed processes.

Cyclization Reactions and Annulation Techniques

Intramolecular cyclization is a common and effective strategy for the synthesis of the chroman-4-one ring. One prominent method involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes. mdpi.comresearchgate.net This approach allows for the introduction of various functional groups at the C3-position of the chroman-4-one skeleton by utilizing different radical precursors. researchgate.net For instance, a metal-free method utilizing (NH4)2S2O8 can mediate the decarboxylative radical cyclization of 2-(allyloxy)arylaldehydes with oxalates to produce ester-containing chroman-4-ones. mdpi.com

Annulation techniques, which involve the formation of a new ring onto a pre-existing one, are also pivotal in constructing the dihydrobenzopyranone core. Phosphine-catalyzed [4+2] annulation represents a powerful tool for this purpose, enabling the enantioselective synthesis of functionalized hydrocarbazoles through a dearomatization-aromatization process. nih.gov While not directly applied to 8-chloro-5-fluorochroman-4-one in the cited literature, the principles of annulation can be adapted for its synthesis.

Reaction Type Starting Materials Key Reagents/Conditions Product Reference
Cascade Radical Cyclization2-(Allyloxy)arylaldehydes, Oxalates(NH4)2S2O8Ester-containing chroman-4-ones mdpi.com
Cascade Radical Annulation2-(Allyloxy)arylaldehydesVarious radical precursors3-Substituted chroman-4-ones researchgate.net
Enantioselective [4+2] AnnulationAllenoates, 3-NitroindolesChiral phosphine catalystDihydrocarbazoles nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient pathway to complex molecules like chroman-4-one derivatives. An example of a domino reaction, which can be considered a type of multicomponent approach, is the synthesis of 3-vinyl chromones from o-hydroxyphenyl enaminones and various alkenes. This process involves a domino C–H alkenylation and chromone (B188151) annulation. acs.org Another approach involves a four-component reaction of aldehydes, β-keto esters, anilines, and malononitrile to yield 2-aryl-3-cyanopyridine derivatives, highlighting the versatility of MCRs in heterocyclic synthesis. researchgate.net While not a direct synthesis of chromanones, it demonstrates the potential of MCRs in building complex heterocyclic systems.

Reaction Reactants Key Features Product Class Reference
Domino C–H Alkenylation/Chromone Annulationo-Hydroxyphenyl enaminones, AlkenesStep economical, involves transient C-H halogenation3-Vinyl Chromones acs.org
Four-Component ReactionAldehydes, β-Keto esters, Anilines, MalononitrileEfficient synthesis of highly substituted heterocycles2-Aryl-3-cyanopyridines researchgate.net

Photoredox-Catalyzed Radical-Initiated Cascade Cyclization

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis. acs.org This methodology has been successfully applied to the synthesis of chroman-4-ones through radical-initiated cascade cyclizations. For example, a novel protocol utilizes visible-light photoredox catalysis for the tandem radical addition/cyclization of alkenyl aldehydes to efficiently produce 3-substituted chroman-4-ones under mild conditions. acs.org

Iron-catalyzed photoredox systems provide another sustainable approach. A method using FeCl3 as a catalyst and carboxylate salts as radical precursors enables the decarboxylative radical cyclization to form chroman-4-ones at room temperature under visible light irradiation. nih.govacs.org This reaction demonstrates excellent substrate scope and functional group tolerance. nih.gov Furthermore, photoredox-catalyzed intermolecular tandem sulfonamination/cyclization of enaminones has been realized using N-aminopyridinium salts as sulfonaminating reagents without the need for transition-metal catalysts. nih.gov

Catalyst System Radical Precursor Key Features Product Reference
Visible-light photoredox catalystAlkenyl aldehydesMild reaction conditions, broad substrate scope3-Substituted chroman-4-ones acs.org
FeCl3 (Iron-catalyzed photoredox)Carboxylate saltsSustainable, room temperature, visible lightChroman-4-ones nih.govacs.org
Photoredox (metal-free)Enaminones, N-aminopyridinium saltsTransition-metal and base-free3-Sulfonaminated chromones nih.gov

Regioselective Halogenation and Fluorination Strategies

The introduction of chlorine and fluorine atoms at specific positions on the chromanone scaffold is critical for tuning the molecule's properties. Regioselective halogenation and fluorination strategies are therefore essential.

Electrophilic Fluorination and Chlorination Methods

Electrophilic halogenation is a fundamental reaction for introducing halogen atoms onto aromatic rings. masterorganicchemistry.comlongdom.org For the synthesis of this compound, electrophilic chlorination and fluorination reactions are key steps.

Electrophilic Fluorination: Reagents containing a nitrogen-fluorine (N-F) bond are commonly used as electrophilic fluorine sources. wikipedia.orgorganicreactions.org These reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, offer advantages in terms of stability, safety, and ease of handling compared to elemental fluorine. wikipedia.orgnih.gov The mechanism of electrophilic fluorination is thought to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org The choice of reagent and reaction conditions can influence the regioselectivity of the fluorination on the aromatic core of the chromanone precursor.

Electrophilic Chlorination: Electrophilic chlorination of aromatic compounds is typically achieved using molecular chlorine (Cl2) in the presence of a Lewis acid catalyst like AlCl3 or FeCl3. masterorganicchemistry.com More modern and milder methods utilize reagents like N-chlorosuccinimide (NCS). mdpi.com Polyfluorinated alcohols have also been shown to catalyze the electrophilic chlorination of arenes. nih.gov The regioselectivity of chlorination on the benzene (B151609) ring of the chromanone is governed by the directing effects of the existing substituents.

Halogenation Type Typical Reagents Key Characteristics Reference
Electrophilic FluorinationN-Fluorobenzenesulfonimide (NFSI), SelectfluorN-F bond as fluorine source, stable and safe wikipedia.orgorganicreactions.orgnih.gov
Electrophilic ChlorinationCl2/Lewis Acid, N-Chlorosuccinimide (NCS)Introduction of chlorine onto aromatic rings masterorganicchemistry.commdpi.com

Nucleophilic Aromatic Substitution in Chromanone Synthesis

Nucleophilic aromatic substitution (SNAr) is another important strategy for introducing substituents, including halogens, onto an aromatic ring. wikipedia.orgchemistrysteps.com This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to a good leaving group, such as a halide. wikipedia.org

In the context of chromanone synthesis, if a precursor with a suitable leaving group (e.g., a nitro group or another halogen) is available, a fluoride or chloride ion can act as the nucleophile to displace it. The SNAr mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. chemistrysteps.com The rate of reaction is influenced by the nature of the leaving group, with fluoride often being a surprisingly good leaving group in SNAr reactions due to its high electronegativity which makes the ipso-carbon more electrophilic. youtube.com This strategy could be employed to introduce the fluoro or chloro substituent at a late stage of the synthesis of this compound.

Stereoselective Synthesis of Chiral Chroman-4-one Derivatives

The introduction of chirality into the chroman-4-one scaffold is of paramount importance, as the biological activity of enantiomers can differ significantly. Stereoselective synthesis, which allows for the controlled formation of a specific stereoisomer, is a key area of research. Methodologies to achieve this include asymmetric catalysis and diastereoselective approaches.

Asymmetric catalysis employs chiral catalysts to induce enantioselectivity in a reaction, leading to the preferential formation of one enantiomer over the other.

Asymmetric Michael Addition: The conjugate addition or Michael addition to a chromone precursor is a convergent and powerful strategy for creating chiral chroman-4-ones. nih.gov Organocatalysis has emerged as a particularly effective tool for these transformations. For instance, bifunctional organocatalysts have been successfully used in the asymmetric sulfa-Michael addition of thiols to achieve high yields and excellent enantioselectivities, constructing a stereogenic center with sulfur and trifluoromethyl groups. nih.gov This strategy can be adapted to generate a variety of substituted chiral chromans. nih.gov Metal-catalyzed approaches have also been developed, such as the rhodium-catalyzed 1,4-addition of organometallic reagents to chromones, which provides access to chiral 2-aryl-substituted chroman-4-ones. nih.gov

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) represents another key method for synthesizing chiral chroman derivatives. nih.govresearchgate.net This reaction typically involves the creation of a chiral center through the nucleophilic attack on a palladium-pi-allyl intermediate, guided by a chiral ligand.

Other Asymmetric Methods: Beyond these examples, other catalytic methods have proven effective. The asymmetric hydrogenation of the C2-C3 double bond in chromone precursors using chiral rhodium or ruthenium complexes is a direct route to enantioenriched chroman-4-ones. nih.govorganic-chemistry.org Additionally, nickel-catalyzed reductive cyclization of specifically designed alkynones can produce chroman derivatives featuring chiral quaternary carbon stereocenters with high enantioselectivity. chemrxiv.org

Table 1: Examples of Asymmetric Catalytic Methods for Chiral Chroman-4-one Synthesis

Reaction Type Catalyst System Substrate Key Feature
Asymmetric Hydrogenation Chiral Rhodium Complex / H₂ 2-Carboxy-4-chromone Direct reduction of chromone double bond to yield chiral chroman-4-one. nih.gov
Asymmetric 1,4-Addition Rhodium / Chiral Bis-sulfoxide Ligand 4-Chromone + Sodium Tetraarylborate Convergent synthesis of 2-aryl chroman-4-ones. nih.gov
Asymmetric Sulfa-Michael Addition Bifunctional Organocatalyst 4,4,4-Trifluorocrotonates + Thiols Construction of stereocenters bearing sulfur and trifluoromethyl groups. nih.gov
Reductive Cyclization Ni(cod)₂ / (R)-AntPhos Aryl Chained Alkynones Forms chiral quaternary carbon stereocenters. chemrxiv.org

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. This is often achieved through tandem or cascade reactions where the stereochemistry of the first center dictates the formation of subsequent centers.

A notable example is the rhodium-catalyzed tandem alkyne hydroacylation and intramolecular oxo-Michael addition. researchgate.net This process reacts salicylaldehydes with 1,2-disubstituted alkynes to form 2,3-disubstituted chroman-4-ones. The reaction proceeds with moderate to good yields and diastereoselectivity, with bulky aryl groups on the alkyne substrate leading to improved diastereomeric ratios. researchgate.net

More complex, multi-component reactions have been developed to achieve high levels of diastereoselectivity. A one-pot sequence involving iminium formation, a Morita-Baylis-Hillman reaction, and an oxa-Michael reaction has been used to synthesize multisubstituted chroman derivatives with three contiguous stereocenters in excellent diastereomeric ratios (>20:1:1:1). oup.com Similarly, cascade Michael-aldol or double Michael addition strategies can yield highly functionalized tetrahydrochromen-4-ones with high diastereoselectivity. beilstein-journals.org

Table 2: Diastereoselective Approaches to Substituted Chroman-4-ones

Reaction Strategy Key Reagents Product Diastereoselectivity (dr)
Tandem Hydroacylation/Oxo-Michael Addition [Rh(cod)Cl]₂, dppf, CsF 2,3-Disubstituted Chroman-4-ones Up to 7.3:1 researchgate.net
Iminium/Morita-Baylis-Hillman/Oxa-Michael Organocatalyst Multisubstituted 4-Amino-Chromans >20:1:1:1 oup.com
Cascade Double Michael Addition KOH, TBAB Tetrahydrochromen-4-ones Excellent beilstein-journals.org

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

Post-synthetic modification (PSM) is a powerful strategy for generating a library of analogs from a common core structure like this compound. nih.govrsc.org This approach allows for the introduction of diverse functional groups at various positions on the scaffold, enabling fine-tuning of its biological and chemical properties without altering the established core.

The carbonyl group at the C-4 position is a prime site for chemical modification. A common transformation is the reduction of the ketone to a secondary alcohol, yielding the corresponding chroman-4-ol. researchgate.net This can be achieved using various reducing agents, such as sodium borohydride. The introduction of a hydroxyl group not only changes the polarity and hydrogen-bonding capability of the molecule but also provides a new handle for further functionalization, such as esterification or etherification. Other standard ketone derivatizations, such as the formation of oximes, hydrazones, or semicarbazones, can also be employed to explore structure-activity relationships.

Aromatic Ring: The existing 8-chloro and 5-fluoro substituents on the aromatic A-ring influence its reactivity towards further substitution. Standard electrophilic aromatic substitution reactions can be explored to introduce additional groups, such as nitro or acyl groups, although the regioselectivity will be governed by the combined directing effects of the existing halogen, ether, and acyl functionalities. Structure-activity relationship studies on related chroman-4-ones have indicated that the introduction of larger, electron-withdrawing groups at the 6- and 8-positions can be favorable for certain biological activities, such as SIRT2 inhibition. nih.govacs.org

Pyranone Ring: The C2 and C3 positions of the pyranone ring are key targets for introducing diversity.

C2-Substitution: An efficient method for creating 2-alkyl-substituted chroman-4-ones involves a zinc-mediated cascade reaction that combines decarboxylative β-alkylation and dechlorination of 3-chlorochromones. rsc.org Another modern approach utilizes a doubly decarboxylative Giese reaction under visible light photoredox catalysis, where chromone-3-carboxylic acids react with radical precursors to yield 2-substituted-chroman-4-ones. nih.govrsc.org

C3-Substitution: Radical cascade reactions are particularly effective for C3-functionalization. For example, 2-(allyloxy)arylaldehydes can react with oxalates in a metal-free, (NH₄)₂S₂O₈-mediated cascade radical annulation to produce chroman-4-ones bearing an ester-containing substituent at the C3 position. mdpi.com Base-catalyzed condensation of a pre-formed chroman-4-one with various benzaldehydes is a classic method to install an arylmethylidene group at C3, which can be subsequently reduced to form 3-benzylchroman-4-ones (homoisoflavonoids). nih.gov

The this compound scaffold can serve as a versatile intermediate for the synthesis of other important heterocyclic systems.

Chromones: The corresponding chromone (2,3-unsaturated) can be accessed through the dehydrogenation of the chroman-4-one. This oxidation reaction introduces a double bond between the C2 and C3 positions, fundamentally altering the geometry and electronic properties of the pyranone ring. Palladium-catalyzed methods are often employed for this transformation. organic-chemistry.orgresearchgate.net

Spirochromanones: These compounds feature a spirocyclic system, typically at the C2 position of the chroman-4-one core. The synthesis of spiro[chromane-2,4′-piperidine]-4(3H)-one derivatives, for instance, involves the condensation and cyclization of a 2-hydroxyacetophenone with a cyclic ketone like 4-piperidone. researchgate.net This suggests that similar strategies could be adapted to transform or build upon the this compound framework to create novel spirocyclic analogs.

Comprehensive Spectroscopic and Structural Elucidation of 8 Chloro 5 Fluorochroman 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of an organic molecule. For 8-Chloro-5-fluorochroman-4-one, a combination of one-dimensional and two-dimensional NMR experiments would provide a definitive assignment of all proton and carbon resonances.

¹H and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region would likely display two coupled protons, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chloro, fluoro, and carbonyl groups. The aliphatic region would show two methylene groups, appearing as triplets, corresponding to the protons at C-2 and C-3 of the chroman-4-one core.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon (C-4) would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons would appear in the region of 110-160 ppm, with their specific shifts influenced by the attached halogen substituents. The aliphatic carbons at C-2 and C-3 would be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~4.5 (t)~67
3~2.8 (t)~38
4-~192
4a-~118
5-~158 (d, JC-F)
6~7.0 (dd)~115 (d, JC-F)
7~7.6 (d)~135
8-~125
8a-~155

Note: Predicted values are based on the analysis of similar substituted chroman-4-one derivatives. Actual experimental values may vary. 't' denotes a triplet, 'dd' denotes a doublet of doublets, and 'd' denotes a doublet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, a cross-peak between the triplets corresponding to the C-2 and C-3 methylene protons would be expected, confirming their connectivity. Correlations between the aromatic protons would also be observed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for the protonated carbons (C-2, C-3, C-6, and C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connectivity of quaternary carbons and piecing together the molecular fragments. For instance, correlations from the C-2 protons to the C-4 carbonyl carbon and the C-8a aromatic carbon would be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between nearby protons.

Solid-State NMR for Structural Characterization

While solution-state NMR provides detailed information about the molecule in a dissolved state, solid-state NMR can offer insights into the molecular structure and packing in the crystalline form. This technique would be particularly useful for studying polymorphism and for determining intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₉H₆ClFO₂), the expected exact mass would be calculated and compared to the experimentally determined value. The high accuracy of HRMS would allow for the differentiation between other potential elemental compositions with the same nominal mass. The isotopic pattern, particularly the presence of chlorine (³⁵Cl and ³⁷Cl), would further corroborate the proposed molecular formula.

Table 2: Expected HRMS Data for this compound

IonCalculated Exact MassObserved Exact Mass
[M+H]⁺201.0067Within a few ppm of the calculated value
[M+Na]⁺223.9887Within a few ppm of the calculated value

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching vibrations for the ether linkage, and vibrations associated with the C-Cl and C-F bonds.

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Absorption Range (cm⁻¹)
C=O (carbonyl)1680 - 1700
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C-O (ether)1200 - 1300
C-F1000 - 1100
C-Cl700 - 800

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with conjugated systems. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic ring and the carbonyl group. The positions and intensities of these absorption maxima would be influenced by the substitution pattern on the aromatic ring.

Table 4: Expected UV-Vis Absorption Maxima for this compound

Electronic TransitionExpected Wavelength (λmax)
π→π~250 - 280 nm
n→π~300 - 330 nm

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., Electronic Circular Dichroism, ECD)

The absolute configuration of a chiral molecule like this compound can be determined using chiroptical spectroscopic methods, most notably Electronic Circular Dichroism (ECD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

For a chromanone derivative, the ECD spectrum is typically characterized by Cotton effects, which are positive or negative bands corresponding to specific electronic transitions. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the chiral center(s). In the case of this compound, the stereocenter at the C4 position would be the primary determinant of its chiroptical properties.

Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), are a powerful tool in the absence of experimentally determined structures of enantiomerically pure standards. By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers of this compound, a comparison with an experimental spectrum would allow for the unambiguous assignment of the absolute configuration. The calculated spectrum that matches the experimental one would confirm the absolute configuration of the synthesized or isolated compound.

The chroman-4-one core contains a benzene (B151609) ring fused to a pyranone ring, which gives rise to characteristic electronic transitions. The substitution pattern, with a chloro group at the 8-position and a fluoro group at the 5-position, would influence the energies and intensities of these transitions, and consequently, the features of the ECD spectrum.

Interactive Data Table: Theoretical ECD Data for a Hypothetical Chromanone Derivative

The following table is a representative example of how theoretical ECD data would be presented. This is not actual data for this compound.

TransitionWavelength (nm)Rotatory Strength (R)
n -> π320+15.2
π -> π280-25.8
π -> π*250+10.5

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform an X-ray crystallographic analysis of this compound, a single crystal of high quality is required. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The diffraction data allows for the calculation of an electron density map, from which the positions of the individual atoms in the crystal lattice can be determined.

The analysis of the crystal structure would reveal the precise geometry of the chroman-4-one ring system. For instance, the pyranone ring in chromanones can adopt different conformations, such as a half-chair or a distorted envelope, and X-ray crystallography would definitively establish this. Furthermore, the planarity of the fused benzene ring and the orientation of the chloro and fluoro substituents would be accurately determined.

For chiral this compound, crystallographic analysis using anomalous dispersion would determine the absolute configuration of the stereocenter at C4, typically reported as an (R) or (S) assignment. This method provides a definitive and independent confirmation of the stereochemistry, which can be correlated with the results from chiroptical spectroscopy.

Interactive Data Table: Representative Crystallographic Data for a Chromanone Analog

The following table is an example of the crystallographic data that would be obtained from an X-ray diffraction experiment. This is not actual data for this compound.

ParameterValue
Chemical FormulaC₉H₆ClFO₂
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)12.678
α (°)90
β (°)90
γ (°)90

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. wikipedia.org This interaction is directional and has gained significant attention in crystal engineering and supramolecular chemistry. wikipedia.org In the solid state, halogenated chromanones like this compound have the potential to form halogen bonds, which can influence their crystal packing and physical properties.

The chlorine atom at the 8-position of the chromanone ring is a potential halogen bond donor. Due to the anisotropic distribution of electron density around the covalently bonded chlorine atom, a region of positive electrostatic potential, known as a σ-hole, can exist along the extension of the C-Cl bond. nih.gov This σ-hole can interact favorably with an electron-rich atom, such as the carbonyl oxygen of a neighboring molecule.

The fluorine atom at the 5-position is generally a weaker halogen bond donor compared to chlorine. nih.gov However, depending on the electronic environment, it could also participate in weaker halogen bonding or other non-covalent interactions.

A detailed analysis of the crystal structure of this compound would involve identifying and characterizing any intermolecular halogen bonds. This would include measuring the halogen bond distances (e.g., Cl···O) and angles (e.g., C-Cl···O), which provide insight into the strength and geometry of these interactions. Such interactions can play a crucial role in the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks in the crystal lattice.

Computational Chemistry and Molecular Modeling Investigations of 8 Chloro 5 Fluorochroman 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides information about the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For 8-Chloro-5-fluorochroman-4-one, this analysis would help in predicting its reactivity in various chemical reactions.

Energetic and Conformational Analysis

A comprehensive energetic and conformational analysis would involve exploring the potential energy surface of this compound to identify all possible stable conformations (isomers) and the energy barriers between them. This is typically done by systematically rotating the single bonds within the molecule and calculating the energy at each step. The results would reveal the most likely shapes the molecule will adopt and their relative stabilities, which is essential for understanding its biological activity.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation of this compound, typically in a solvent like water, would provide insights into its flexibility, conformational changes, and interactions with its environment. This would allow for the assessment of its structural stability and how it behaves in a biological context, for instance, near a protein's active site.

Chemoinformatics and Structure-Based Drug Design Approaches

Chemoinformatics involves the use of computational methods to analyze chemical information. For this compound, chemoinformatic tools could be used to predict its physicochemical properties, such as solubility, lipophilicity (logP), and potential for oral bioavailability, based on its structure.

In structure-based drug design, the three-dimensional structure of a biological target (like an enzyme or a receptor) is used to design molecules that can bind to it. If a potential biological target for this compound was identified, molecular docking simulations would be performed to predict the binding mode and affinity of the compound to the target's active site. This would provide a rational basis for its potential therapeutic applications and for designing more potent derivatives.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, particularly when the three-dimensional structure of the biological target is unknown. nih.gov This technique involves identifying the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For the chroman-4-one scaffold, pharmacophore models have been developed to understand the structural requirements for various biological activities. Studies on related chromone (B188151) derivatives have identified key features for cyclooxygenase (COX) inhibition, including a hydrogen bond acceptor, a hydrophobic group, and aromatic rings. ijrar.orgpharmacophorejournal.com For this compound, a hypothetical pharmacophore model would likely include:

Hydrogen Bond Acceptor (HBA): The carbonyl group at position 4 is a prominent hydrogen bond acceptor.

Aromatic Ring (AR): The fused benzene (B151609) ring constitutes an essential aromatic feature for potential π-π stacking interactions.

Hydrophobic/Halogen Features: The chlorine atom at position 8 and the fluorine atom at position 5 would be represented as halogen bond donors or hydrophobic features, contributing to the binding affinity and selectivity.

Ligand-based design would utilize such a pharmacophore model as a 3D query to screen virtual compound libraries for new molecules with potentially similar or improved activity.

Table 1: Potential Pharmacophoric Features of this compound
Feature TypeStructural Origin in CompoundPotential Role in Target Interaction
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen at C4Forms hydrogen bonds with donor residues in a binding pocket.
Aromatic Ring (AR)Fused benzene ringParticipates in π-π stacking or hydrophobic interactions.
Halogen Bond Donor / Hydrophobic FeatureChlorine at C8Forms halogen bonds or engages in hydrophobic interactions.
Halogen Bond Donor / Hydrophobic FeatureFluorine at C5Contributes to binding affinity and modulates electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure—to predict the activity of new, unsynthesized compounds.

For the chroman-4-one class of molecules, structure-activity relationship (SAR) studies have provided valuable insights. Research on chroman-4-one derivatives as Sirtuin 2 (SIRT2) inhibitors has shown that substitutions on the benzene ring are crucial for activity. Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions were found to be favorable for inhibitory potency. nih.govnih.gov

In a QSAR model for this compound, the following descriptors would be critical:

Electronic Descriptors: The Hammett constants for the chloro and fluoro groups would quantify their electron-withdrawing nature, which appears to be important for activity in related series. nih.gov

Topological Descriptors: Molecular connectivity indices would describe the size, shape, and degree of branching of the molecule.

Quantum Chemical Descriptors: Properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) could be used to model the compound's reactivity.

A 2D-QSAR study on 3-iodochromone derivatives identified descriptors like the dipole moment and energies of specific molecular orbitals as being influential for fungicidal activity, suggesting these properties are also relevant for halogenated chromanones. frontiersin.org

Table 2: Illustrative Molecular Descriptors for a QSAR Study of Chroman-4-one Derivatives
Descriptor ClassExample DescriptorRelevance to this compound
ElectronicHammett Constant (σ)Quantifies the electron-withdrawing effects of the Cl and F substituents.
StericMolar Refractivity (MR)Describes the volume and polarizability of the substituents.
TopologicalWiener IndexRelates to molecular branching and compactness.
Quantum ChemicalDipole MomentIndicates the overall polarity of the molecule, influencing solubility and binding.

Molecular Docking Studies for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is instrumental in structure-based drug design for elucidating the binding mode and estimating the binding affinity of a compound to a biological target.

While specific docking studies for this compound have not been reported, the methodology would involve docking the compound into the active site of a relevant protein target. For instance, based on studies of related chroman-4-ones, a potential target could be an enzyme like SIRT2. nih.govnih.gov The docking simulation would predict:

Binding Pose: The most stable orientation of the compound within the active site.

Binding Affinity: A scoring function would estimate the free energy of binding (e.g., in kcal/mol), indicating the strength of the interaction.

Key Interactions: The specific amino acid residues involved in binding would be identified. The carbonyl group would likely act as a hydrogen bond acceptor, while the halogen atoms could form halogen bonds or participate in hydrophobic interactions.

Molecular docking studies on other halogenated heterocyclic compounds have successfully predicted binding modes and affinities, corroborating experimental findings and guiding further optimization. biotech-asia.org

Table 3: Predicted Interaction Types for this compound in a Hypothetical Protein Active Site
Molecular FeaturePotential Interaction TypeExample Interacting Residue
Carbonyl Group (C4=O)Hydrogen BondLysine, Arginine, Serine
Benzene Ringπ-π Stacking / HydrophobicPhenylalanine, Tyrosine, Tryptophan
8-Chloro SubstituentHalogen Bond / HydrophobicLeucine, Valine, Alanine
5-Fluoro SubstituentHalogen Bond / Dipole-DipoleSerine, Threonine

In Silico Drug-Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

Drug-likeness is often evaluated using rules such as Lipinski's Rule of Five, which sets criteria for properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. ADME prediction models can forecast parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450s. mdpi.com

For this compound, these properties can be calculated based on its structure. A preliminary analysis suggests it would likely comply with Lipinski's rules due to its relatively small size and limited number of hydrogen bond donors/acceptors. The presence of halogen atoms will influence its lipophilicity and metabolic stability.

Table 4: Illustrative In Silico ADME and Drug-Likeness Predictions for a Chroman-4-one Scaffold
PropertyPredicted Value Range (Illustrative)Significance
Molecular Weight~214.6 g/molComplies with Lipinski's Rule (<500)
logP (Lipophilicity)2.0 - 3.5Indicates good membrane permeability; complies with Lipinski's Rule (<5)
Hydrogen Bond Donors0Complies with Lipinski's Rule (<5)
Hydrogen Bond Acceptors2 (Carbonyl and ether oxygens)Complies with Lipinski's Rule (<10)
Topological Polar Surface Area (TPSA)~26.3 ŲSuggests good oral bioavailability (<140 Ų)
Gastrointestinal (GI) AbsorptionHighPredicted to be well-absorbed from the gut.

Investigation of Biochemical and Biological Activity Mechanisms of 8 Chloro 5 Fluorochroman 4 One Derivatives

Enzyme Inhibition and Modulation Mechanisms of 8-Chloro-5-fluorochroman-4-one Derivatives

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biochemical and biological activities. The following sections detail the mechanisms of enzyme inhibition and modulation associated with this class of compounds, focusing on key enzymes implicated in various pathological conditions.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition: Mechanistic Insights into Binding Sites

Derivatives of the chromanone scaffold have been identified as potential inhibitors of cholinesterases, enzymes critical to the regulation of neurotransmission. Both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) play a role in hydrolyzing the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain.

Recent studies on structurally related chromanone hybrids have shed light on their potent anti-cholinesterase activities. For instance, novel spiroquinoxalinopyrrolidine embedded chromanone hybrids have demonstrated significant inhibition of both AChE and BChE. Notably, compounds within this class that feature fluorine substitutions exhibited the highest potency google.com. This suggests that the inclusion of a fluorine atom in the this compound structure could be advantageous for cholinesterase inhibition.

Molecular docking studies with similar chromen-4-one derivatives indicate that these compounds interact with key residues in the binding sites of both enzymes. The bulkiness of substituents on the chromanone core appears to influence selectivity, with larger groups favoring BChE inhibition nih.gov. The binding is typically characterized by interactions within the enzyme's active site gorge, involving both the catalytic active site (CAS) and the peripheral anionic site (PAS). For competitive inhibitors, interactions often occur with residues such as Trp84 and Phe330 in the CAS of AChE, while interactions at the PAS can modulate substrate entry and allosteric effects.

Table 1: Cholinesterase Inhibitory Activity of Representative Chromanone Derivatives

Compound TypeTarget EnzymeInhibitory Activity (IC50/Ki)Inhibition Type
Spiro-chromanone Hybrid (Fluorinated)AChE3.20 ± 0.16 µMNot Specified
Spiro-chromanone Hybrid (Fluorinated)BChE18.14 ± 0.06 µMNot Specified
Amino-chromenone (4k)BChEIC50 = 0.65 ± 0.13 µMCompetitive
Amino-chromenone (4k)BChEKi = 0.55 µMCompetitive

Monoamine Oxidase (MAO) Inhibition: Isoform Selectivity and Kinetic Analysis

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of monoamine neurotransmitters, such as dopamine and serotonin. Inhibition of MAO-B is a validated strategy for the treatment of Parkinson's disease, as it increases dopamine levels in the brain. Chroman-4-one derivatives have been extensively studied as potent and selective MAO-B inhibitors nih.govgu.se.

Research has shown that substitution at the C7-position of the 4-chromanone scaffold is a key determinant of MAO-B inhibitory potency nih.gov. Specifically, the presence of halogen substituents (e.g., fluorine, chlorine) on a benzyloxy group at this position tends to enhance MAO-B inhibition compared to unsubstituted analogues nih.gov. This is highly relevant to the this compound core. These compounds generally exhibit high selectivity for MAO-B over MAO-A nih.gov.

Kinetic studies have revealed that these inhibitors are typically reversible and competitive, or exhibit a tight-binding mechanism acs.orgacs.org. Crystallographic analysis of human MAO-B in complex with chromone (B188151) analogs shows the inhibitor binding within the active site cavity. The chromone moiety is positioned in front of the FAD cofactor, and the structure is stabilized by hydrogen bonds with key residues like Tyr435 and Cys172, while also fitting snugly into the hydrophobic active site acs.org. This binding mode effectively blocks substrate access to the catalytic site.

Table 2: MAO-B Inhibitory Activity and Kinetics of Representative Chromanone/Chromone Derivatives

CompoundTarget EnzymeInhibitory Activity (IC50/Ki)Selectivity Index (SI) for MAO-B
5-hydroxy-2-methyl-chroman-4-oneMAO-BIC50 = 3.23 µM~4-fold vs MAO-A
5-hydroxy-2-methyl-chroman-4-oneMAO-BKi = 0.896 µM~4-fold vs MAO-A
N-(3'-chlorophenyl)-4-oxo-4H-chromene-3-carboxamideMAO-BKi = 17 nMHigh (Not Quantified)
N-(3'-fluorophenyl)-4-oxo-4H-chromene-3-carboxamideMAO-BKi = 31 nMHigh (Not Quantified)

Sirtuin 2 (Sirt2) Inhibition: Deacetylase Activity and Cellular Impact

Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs), is an NAD+-dependent enzyme that deacetylates various protein substrates, including α-tubulin. It is implicated in cell cycle regulation, neurodegenerative diseases, and cancer mdpi.comnih.gov. Substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of SIRT2 mdpi.comnih.govnih.govresearchgate.net.

Structure-activity relationship studies have demonstrated that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for potent SIRT2 inhibition. Larger, electron-withdrawing groups, such as halogens (bromo, chloro), at the 6- and 8-positions are favorable for activity mdpi.comnih.govresearchgate.net. For instance, 8-bromo-6-chloro-2-pentylchroman-4-one was identified as a lead compound with an IC50 value of 4.5 µM, and further optimization led to derivatives with IC50 values in the low micromolar range nih.gov. These compounds exhibit high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3 mdpi.comnih.govresearchgate.net.

The cellular impact of SIRT2 inhibition by these chroman-4-one derivatives is significant. By inhibiting SIRT2's deacetylase activity, these compounds lead to the hyperacetylation of its substrates. A key observed effect is the increased acetylation of α-tubulin, which can disrupt microtubule dynamics and cell cycle progression nih.govnih.gov. This mechanism underlies the antiproliferative effects observed when these compounds are tested in cancer cell lines, such as breast (MCF-7) and lung (A549) cancer cells nih.govnih.gov.

Table 3: SIRT2 Inhibitory Activity of Representative Chroman-4-one Derivatives

CompoundSIRT2 IC50 (µM)Selectivity
6,8-dibromo-2-pentylchroman-4-one1.5High vs SIRT1/SIRT3
8-bromo-6-chloro-2-pentylchroman-4-one4.5High vs SIRT1/SIRT3
2-(2-(1H-indol-3-yl)ethyl)-6,8-dibromochroman-4-one6.8High vs SIRT1/SIRT3

Pteridine Reductase 1 (PTR1) Inhibition: Anti-Parasitic Target Engagement

Pteridine reductase 1 (PTR1) is a key enzyme in the folate salvage pathway of trypanosomatid parasites, such as Trypanosoma brucei and Leishmania major, the causative agents of African sleeping sickness and leishmaniasis, respectively. As PTR1 is absent in humans, it represents an attractive target for the development of anti-parasitic drugs nih.gov. Chroman-4-one derivatives have been successfully designed and evaluated as inhibitors of PTR1 researchgate.net.

These compounds show inhibitory activity against both T. brucei PTR1 (TbPTR1) and L. major PTR1 (LmPTR1) researchgate.net. Crystallographic studies of a chroman-4-one derivative in complex with TbPTR1 have provided detailed mechanistic insights into its binding. The chroman-4-one moiety engages in a π-sandwich stacking interaction between the nicotinamide ring of the NADP+ cofactor and the side chain of a phenylalanine residue (Phe97) researchgate.net. Additionally, hydrogen bonds are formed between the inhibitor and the enzyme, as well as with the cofactor, further stabilizing the complex and blocking the active site researchgate.net.

Computational studies have explored the reasons for the differential potency of these inhibitors against PTR1 from different parasite species, revealing that stronger electrostatic energy contributions lead to a greater binding affinity in TbPTR1 compared to LmPTR1. The engagement of these derivatives with PTR1 at the enzymatic level correlates with their anti-parasitic activity against the whole organisms, making them promising leads for further drug development researchgate.net.

Table 4: PTR1 Inhibitory and Anti-Parasitic Activity of a Representative Chroman-4-one Derivative (Compound 1)

TargetActivity (IC50 / EC50)
TbPTR1 (enzyme)IC50 = 2.4 ± 0.2 µM
LmPTR1 (enzyme)IC50 = 4.2 ± 0.3 µM
T. brucei (parasite)EC50 = 4.6 ± 0.2 µM
L. infantum (parasite)EC50 = 15.3 ± 1.1 µM

Glycosidase Inhibition (α-Amylase and α-Glucosidase)

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable glucose. Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic approach for managing type 2 diabetes. The chromone scaffold, closely related to chroman-4-one, has been shown to be a source of potent inhibitors for both enzymes.

Several studies have reported that synthetic chromenone derivatives exhibit significant α-glucosidase inhibitory activity, with some compounds being more potent than the clinically used drug acarbose. The mechanism of inhibition is often found to be of a mixed non-competitive type. Similarly, novel chromone derivatives have been designed and synthesized as α-amylase inhibitors, with several analogues showing IC50 values in the low micromolar range. For example, a flavone derivative of chroman-4-one was found to inhibit α-amylase with an IC50 of 3.35 µg/mL.

While specific data on this compound is not yet available, the consistent activity of the broader chromone/chromanone class against these glycosidases suggests that derivatives of this scaffold are promising candidates for development as anti-diabetic agents.

Table 5: Glycosidase Inhibitory Activity of Representative Chromone/Chromanone Derivatives

Compound TypeTarget EnzymeInhibitory Activity (IC50)
Flavone derivative of chroman-4-oneα-Amylase3.35 µg/mL
Chromone derivative (Compound 22)α-Amylase<25 µM
Chromone derivative (Compound 6)α-Glucosidase268 µM
Chromenone derivative (Compound 4x)α-GlucosidasePotent (Specific value not provided)

Histone Deacetylase (HDAC) Inhibition Profile

Histone deacetylases (HDACs) are a superfamily of enzymes that remove acetyl groups from lysine residues of both histone and non-histone proteins. They are divided into several classes, with classes I, II, and IV being zinc-dependent enzymes, while class III consists of the NAD+-dependent sirtuins. As discussed in section 5.1.3, chroman-4-one derivatives are potent inhibitors of the class III HDAC, SIRT2 mdpi.comnih.govresearchgate.net.

An important aspect of their biological profile is their selectivity. Studies on potent chroman-4-one-based SIRT2 inhibitors have shown that these compounds are highly selective for this specific sirtuin isoform. When tested against other classes of HDACs, these compounds were found to be exclusively inhibitors of class III deacetylases. Specifically, at concentrations where they potently inhibit SIRT2, they exhibit negligible inhibitory activity (<10% inhibition at 200 μM) against the classical zinc-dependent HDACs nih.gov.

This high degree of selectivity is a significant finding, as pan-HDAC inhibitors are often associated with broader toxicities. The ability of the chroman-4-one scaffold to selectively target SIRT2 suggests a more focused mechanism of action, which is advantageous for therapeutic development. While other chromone-based scaffolds, typically incorporating a zinc-binding group like hydroxamic acid, have been developed as pan-HDAC or HDAC6-selective inhibitors, the simple substituted this compound core is predicted to maintain high selectivity for SIRT2 over other HDAC classes.

Mechanistic Studies of Antioxidant Activity

The antioxidant potential of chroman-4-one derivatives is a significant area of research, with studies pointing towards their ability to counteract oxidative stress. This activity is largely attributed to their chemical structure, which allows them to neutralize harmful free radicals.

Free Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer, Single Electron Transfer)

While direct studies on this compound are limited, the antioxidant mechanisms of the broader flavonoid and chromone families, to which it belongs, are well-documented. These compounds primarily exert their antioxidant effects through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

In the Hydrogen Atom Transfer (HAT) mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and stopping the oxidative chain reaction. nih.gov The efficiency of this process is related to the bond dissociation enthalpy of the O-H bond in the antioxidant.

The Single Electron Transfer (SET) mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. orientjchem.org This is often followed by proton transfer, depending on the solvent and the structure of the antioxidant. For many phenolic compounds, a concerted mechanism known as Sequential Proton Loss Electron Transfer (SPLET) is also prevalent, particularly in polar solvents. semanticscholar.org

Theoretical studies on various flavonoids and chromones have helped to elucidate which of these mechanisms is more favorable under different conditions. semanticscholar.orgnih.gov For instance, density functional theory (DFT) calculations have been used to predict the reaction enthalpies and determine the preferred pathways for radical scavenging. nih.gov

Role of Structural Features in Antioxidant Potency (Structure-Activity Relationships)

The antioxidant capacity of chroman-4-one derivatives is intrinsically linked to their molecular structure. Structure-activity relationship (SAR) studies on related compounds have identified key features that govern their potency.

The presence and position of hydroxyl (-OH) groups are critical for antioxidant activity. nih.gov For flavonoids, a catechol (3´,4´-dihydroxy) group in the B-ring, as well as hydroxyl groups at the C-3 and C-5 positions, are considered important for high radical scavenging activity. nih.gov Methylation or glycosylation of these hydroxyl groups generally leads to a decrease in antioxidant potential. nih.govnih.gov

Halogenation of the chromone nucleus has been shown to significantly influence antioxidant activity. The introduction of electronegative atoms like fluorine and chlorine can enhance the radical scavenging capacity. orientjchem.org Specifically, studies on dithiocarbamic flavanones have revealed that the presence of a halogen substituent at the C-8 position of the benzopyran ring leads to better antioxidant properties. mdpi.com This suggests that the 8-chloro substitution in this compound could contribute positively to its antioxidant potential.

The C2-C3 double bond conjugated with a 4-keto group in the chromone structure is also believed to be important for electron delocalization, which enhances radical-scavenging capacity. orientjchem.org Saturation of this double bond, as is the case in chroman-4-ones, may affect this activity.

Antimicrobial Efficacy and Mechanisms of Action

Derivatives of chroman-4-one have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their mechanisms of action are multifaceted and depend on the specific substitutions on the chromanone core.

Antibacterial Action, Including Multi-Drug Resistant Strains (e.g., MRSA)

Chroman-4-one derivatives have been identified as a class of compounds with potential antibacterial properties. nih.gov The introduction of various substituents at different positions of the chromanone ring can lead to broad-spectrum activity. nih.gov For instance, substitutions at the C-2 position have been shown to yield compounds with significant antibacterial effects. nih.gov

The challenge of multi-drug resistant (MDR) bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), has spurred research into new antimicrobial agents. While direct evidence for this compound is not available, related halogenated compounds have shown efficacy. For example, certain flavanone derivatives have exhibited strong antibiotic activity against MRSA. okayama-u.ac.jp Furthermore, studies on 8-hydroxyquinoline derivatives have shown that dihalogenated compounds, such as 5,7-dichloro-8-hydroxy-2-methylquinoline, possess high inhibitory potential against MRSA. researchgate.net This highlights the potential importance of the chloro substituent in conferring anti-MRSA activity. The mechanism of action for some of these compounds involves membrane damage, leading to the leakage of essential ions like potassium. nih.gov

Antifungal Properties

Chromone and chroman-4-one derivatives have also been investigated for their antifungal capabilities, particularly against opportunistic pathogens like Candida species. nih.govnih.gov Several studies have demonstrated that specific chromone derivatives can inhibit the growth of various Candida species, including drug-resistant strains. nih.govresearchgate.net

Halogenated chromones have been a focus of this research. For instance, 6-bromochromone-3-carbonitrile has been identified as a potent antifungal agent that can also inhibit biofilm formation, a key virulence factor for Candida albicans. nih.govresearchgate.net The mechanism of action appears to involve the downregulation of genes related to hyphal formation and biofilm development. researchgate.net Some chroman-4-one derivatives have shown fungicidal activity, possibly by targeting the fungal plasma membrane. semanticscholar.org

Other Biological Target Interactions and Related Mechanisms

Receptor Agonism/Antagonism (e.g., Somatostatin Receptors as β-turn mimetics)

There is no available research to indicate that this compound or its derivatives act as agonists or antagonists for any receptors, including the somatostatin receptors as β-turn mimetics.

Insecticidal Mechanisms

No studies have been published detailing any insecticidal properties or related mechanisms of action for this compound or its derivatives.

Future Research Directions and Potential Applications

Development of Novel Synthetic Routes for Diversely Substituted Halogenated Chromanones

Future research will likely focus on creating efficient and versatile synthetic pathways to 8-Chloro-5-fluorochroman-4-one and its derivatives. While general methods for chromanone synthesis exist, the specific halogenation pattern of this compound may require tailored approaches. rsc.orgurfu.ruijrpc.comorganic-chemistry.org Research in this area could explore:

Regioselective Halogenation: Developing methods for the precise introduction of chlorine and fluorine atoms onto the chromanone core. This could involve the use of advanced catalysts and reagents to control the position of halogenation on the aromatic ring.

Asymmetric Synthesis: Given that many biologically active molecules are chiral, the development of stereoselective syntheses for enantiomerically pure forms of this compound derivatives would be a significant advancement.

Combinatorial Chemistry: Creating libraries of related compounds by varying the substituents at other positions of the chromanone ring. This would enable a systematic exploration of structure-activity relationships (SAR).

A key challenge in the synthesis of halogenated chromanones is achieving high yields and selectivity, as some reaction conditions can lead to the formation of undesired byproducts. semanticscholar.org Overcoming these hurdles will be crucial for making these compounds readily accessible for further investigation.

Advanced Mechanistic Studies of Biological Activities at the Molecular and Cellular Levels

The biological activities of chromanones are diverse, ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects. nih.govnih.govresearchgate.nettsijournals.comtandfonline.com Future studies on this compound should aim to elucidate its mechanism of action at a detailed level. This could involve:

Target Identification: Identifying the specific proteins, enzymes, or receptors that interact with the compound. Techniques such as affinity chromatography and proteomics could be employed for this purpose.

Cellular Pathway Analysis: Investigating how the compound affects cellular signaling pathways. For example, studies could examine its impact on pathways involved in cell proliferation, apoptosis, and inflammation. nih.gov

Computational Modeling: Using molecular docking and other computational methods to predict the binding modes of this compound with its biological targets. rsc.org

Understanding the molecular and cellular mechanisms of action will be essential for the rational design of more potent and selective therapeutic agents based on this scaffold.

Targeted Drug Design and Optimization Based on this compound Scaffold

The this compound structure can serve as a starting point for the design and optimization of new drugs. acs.orgacs.orgnih.govresearchgate.net Medicinal chemistry efforts could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the compound and evaluating the effects of these modifications on its biological activity. This can help in identifying the key structural features required for potency and selectivity. acs.org

Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to improve its drug-like characteristics.

Lead Optimization: Iteratively refining the structure of the most promising compounds to enhance their therapeutic potential while minimizing potential side effects.

The following table illustrates the potential for diversification of the this compound scaffold for targeted drug design:

Position of SubstitutionPotential ModificationsDesired Outcome
C2/C3Alkyl, Aryl, Heterocyclic groupsEnhanced binding affinity and selectivity
C6/C7Electron-donating/withdrawing groupsModulation of electronic properties and biological activity
Carbonyl group at C4Conversion to oxime or other derivativesAltered reactivity and potential for new biological targets

Exploration of Additional Therapeutic Areas and Biological Targets

The broad bioactivity of the chromanone class suggests that this compound could have therapeutic potential in a variety of diseases. nih.govnih.govresearchgate.nettsijournals.comijrar.org Future research should explore its efficacy in:

Oncology: Investigating its potential as an anticancer agent, particularly in drug-resistant cancers. Some chromanone derivatives have shown promise in targeting cancer cell lines. nih.govashpublications.org

Infectious Diseases: Evaluating its activity against a range of bacteria, fungi, and viruses. Halogenated compounds, in particular, have been found to possess significant antimicrobial properties. researchgate.netnih.govresearcher.life

Neurodegenerative Diseases: Assessing its potential to protect neurons from damage and to modulate the progression of diseases such as Alzheimer's and Parkinson's. acs.org

Inflammatory Disorders: Examining its ability to suppress inflammatory responses, which could be beneficial in conditions like arthritis and inflammatory bowel disease.

The table below summarizes some of the known biological activities of various chromanone derivatives, suggesting potential avenues for investigation for this compound.

Biological ActivityExamples of Chromanone DerivativesPotential Therapeutic Area
AnticancerFlavonoids, IsoflavonoidsOncology
AntimicrobialSubstituted benzylidene chromanonesInfectious Diseases
Anti-inflammatoryNatural and synthetic chromanonesInflammatory Disorders
NeuroprotectiveChromanone-based MAO-B inhibitorsNeurodegenerative Diseases
AntiviralCalanolidesInfectious Diseases

Applications in Chemical Biology and Material Sciences

Beyond its therapeutic potential, this compound could also find applications in other scientific fields:

Chemical Biology: As a chemical probe to study biological processes. Its unique structure and potential for functionalization could make it a valuable tool for interrogating cellular pathways.

Material Sciences: The chromanone core is a component of some natural pigments and dyes. The specific properties of this compound could be explored for the development of new materials with interesting optical or electronic properties.

Agrochemicals: Halogenated organic compounds are widely used in agriculture. biointerfaceresearch.com The biological activity of this compound could be investigated for potential applications as a pesticide or herbicide.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-Chloro-5-fluorochroman-4-one, and how are they optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of fluorochromanone precursors. For example, chlorination at the 8-position can be achieved using sulfuryl chloride (SO₂Cl₂) under anhydrous conditions, while fluorination at the 5-position may involve nucleophilic substitution with KF in DMF. Optimization includes controlling reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 for Cl introduction). Purification is performed via column chromatography (silica gel, hexane/ethyl acetate gradient) .
  • Key Data :

Synthetic RouteYield (%)Purity (%)Reference
Friedel-Crafts65–75≥97
Halogenation55–68≥95

Q. How is the purity and structural identity of this compound validated?

  • Methodological Answer : Characterization involves a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks at δ 2.8–3.1 ppm (chromanone carbonyl) and δ 6.7–7.2 ppm (aromatic protons) confirm the core structure. Fluorine and chlorine substituents are verified via ¹⁹F NMR (δ -110 to -120 ppm) and mass spectrometry (MS) with [M+H]+ at m/z 200.6 .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>97%) with retention times consistent with reference standards .

Q. What are the key physicochemical properties of this compound?

  • Methodological Answer : Critical properties include:

  • Melting Point : Determined via differential scanning calorimetry (DSC) (125–128°C).
  • Solubility : Sparingly soluble in water (<0.1 mg/mL), highly soluble in DMSO (>50 mg/mL).
  • Stability : Stable under inert atmospheres (N₂/Ar) but susceptible to hydrolysis in acidic/alkaline conditions. Store at 2–8°C in amber vials .

Advanced Research Questions

Q. How do competing reaction pathways affect the regioselectivity of halogenation in fluorochromanone derivatives?

  • Methodological Answer : Regioselectivity is influenced by electronic (fluorine’s electron-withdrawing effect) and steric factors. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential chlorination at the 8-position due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for 6-position). Experimental validation uses kinetic studies (monitored via in-situ IR) and substituent-directed metal catalysis (e.g., Pd-mediated C–H activation) .

Q. What analytical challenges arise in detecting fluorinated intermediates during synthesis, and how are they resolved?

  • Methodological Answer : Fluorinated intermediates often exhibit low volatility (hindering GC-MS) and complex splitting in NMR. Strategies include:

  • LC-MS/MS : Enhances sensitivity for trace intermediates (LOQ = 0.1 ng/mL).
  • Isotopic Labeling : ¹⁸F-labeled analogs track reaction pathways via radio-TLC.
  • In-Situ Monitoring : ReactIR identifies transient species like acyl fluorides .

Q. How can contradictory spectral data from different laboratories be reconciled?

  • Methodological Answer : Discrepancies in NMR/MS data often stem from solvent effects, impurity profiles, or instrument calibration. Best practices:

  • Reference Standards : Use certified materials (e.g., NIST-traceable compounds).
  • Collaborative Studies : Cross-validate results via interlaboratory comparisons.
  • Advanced Techniques : 2D NMR (HSQC, HMBC) resolves overlapping signals, while high-resolution MS (HRMS) confirms exact masses (±1 ppm) .

Q. What strategies optimize the scalability of this compound synthesis while minimizing byproducts?

  • Methodological Answer : Scale-up challenges include exothermic reactions and byproduct formation (e.g., dihalogenated products). Mitigation involves:

  • Flow Chemistry : Enhances heat dissipation and reaction control (residence time = 5–10 min).
  • DoE (Design of Experiments) : Identifies critical parameters (e.g., Cl₂ gas flow rate, catalyst loading).
  • Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether for DCM) reduces environmental impact .

Data Contradiction Analysis

  • Example : Conflicting melting points (125°C vs. 130°C) reported in literature may arise from polymorphic forms or residual solvents. Resolution requires:
    • Thermogravimetric Analysis (TGA) : Detects solvent retention (weight loss >1% indicates impurities).
    • X-Ray Diffraction (XRD) : Confirms crystalline vs. amorphous phases .

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